
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonamide derivatives involves the reaction of precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate with active methylene compounds to produce pyran, pyridine, and pyridazine derivatives. This process also includes the formation of pyrazole and oxazole derivatives through the reactivity of the precursor hydrazone towards hydrazine derivatives. The synthesis methodology aims at introducing sulfonamido groups into various heterocyclic compounds to evaluate their antibacterial activity, with some compounds showing high activities (Azab, Youssef, & El‐Bordany, 2013).
Molecular Structure Analysis
The molecular structures of synthesized sulfonamide derivatives are characterized using various spectroscopic techniques. For instance, the structural determination of sulfonamide-derived ligands and their transition metal complexes was achieved through physical, spectral, and analytical data. X-ray diffraction methods further confirmed the geometries of these compounds, suggesting an octahedral geometry for the metal complexes. These structural analyses are crucial for understanding the chemical nature and potential reactivity of these sulfonamide derivatives (Chohan & Shad, 2011).
Chemical Reactions and Properties
Sulfonamide derivatives undergo various chemical reactions, including cycloadditions and nucleophilic substitutions, to form complex heterocyclic structures. The reactivity of these compounds is influenced by their functional groups, leading to the formation of novel heterocyclic compounds with potential biological activities. For example, the reaction of vinyl sulfonyl fluorides with ethyl diazoacetate or azides demonstrates the versatility of sulfonamide derivatives in synthesizing pyrazole or triazole scaffolds via SO2 elimination, showcasing their reactive properties (Kumara Swamy, Sandeep, Sanjeeva Kumar, & Qureshi, 2022).
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Applications
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been aimed at creating new antibacterial agents. These compounds have shown significant antibacterial activity, suggesting their potential as therapeutic agents against bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Another study highlighted the synthesis of sulfonamide derivatives with potential antimicrobial activities. The research indicated that several derivatives exhibited activity surpassing that of reference drugs, emphasizing their importance in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Anticancer Applications
- Research into sulfonamide derivatives has also extended into the anticancer domain, with several compounds being evaluated for their antiproliferative activities against various cancer cell lines. Some derivatives have shown promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs, indicating their potential as cancer therapeutic agents (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Mecanismo De Acción
Target of Action
The compound contains a thiophene moiety, which is a common structural component in many biologically active compounds . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives can affect a variety of biochemical pathways depending on their specific targets .
Result of Action
Based on the biological activities of other thiophene derivatives, it could potentially have a range of effects .
Propiedades
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S2/c1-11-17(12(2)24-20-11)26(22,23)18-6-7-21-16(13-3-4-13)9-15(19-21)14-5-8-25-10-14/h5,8-10,13,18H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFWTJIGYBIFPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C(=CC(=N2)C3=CSC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[(6-methylpyridin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2497035.png)
![{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}trimethylazanium iodide](/img/structure/B2497036.png)

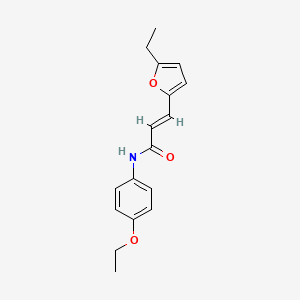
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2497041.png)
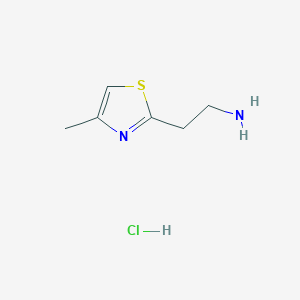
![(2-Fluorophenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2497045.png)
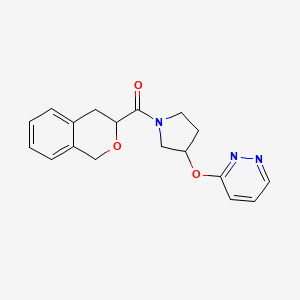
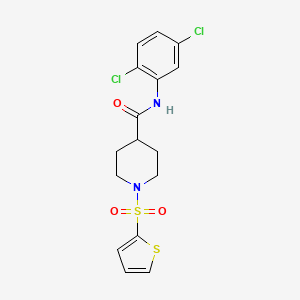
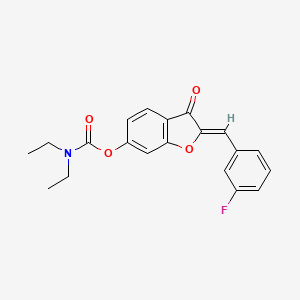
![1-[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B2497051.png)
